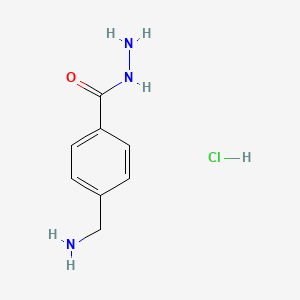

4-(Aminomethyl)benzohydrazide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Aminomethyl)benzohydrazide hydrochloride is a chemical compound that is related to a family of benzohydrazide derivatives. These compounds are characterized by the presence of a benzohydrazide moiety and are of interest due to their potential applications in various fields, including medicinal chemistry and organic synthesis. Although the specific compound 4-(aminomethyl)benzohydrazide hydrochloride is not directly mentioned in the provided papers, the related compounds discussed in these papers offer insights into the chemical behavior and properties that could be extrapolated to 4-(aminomethyl)benzohydrazide hydrochloride.

Synthesis Analysis

The synthesis of benzohydrazide derivatives typically involves the condensation of 4-aminobenzohydrazide with various aldehydes or ketones. For instance, (E)-4-Amino-N'-(1-phenylethylidene) benzohydrazide is synthesized by condensing 4-aminobenzohydrazide with acetophenone using methanol as a solvent . Similarly, other derivatives are synthesized using efficient methods that involve the reaction of 4-(ethyl methyl amino) benzohydrazide with thiosalicylic acid to yield a new series of 1, 3-benzothiazin-4-one derivatives . These methods highlight the versatility of benzohydrazide derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. For example, the crystal structure of 2-amino-N'-(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide was determined by X-ray diffraction, revealing a nearly planar structure with intermolecular N–H⋯O hydrogen bonding . Additionally, DFT calculations are used to optimize the molecular structures and geometries, as seen in the study of (E)-4-amino-N'-(1-phenylethylidene)benzohydrazide .

Chemical Reactions Analysis

Benzohydrazide derivatives undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by the solvent composition and pH of the medium . The reactivity of these compounds allows for further chemical transformations, such as the cleavage of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide to yield substituted 4-amino-1,2,4-triazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives are characterized using spectroscopic techniques and by studying their behavior in different conditions. The UV–VIS absorption spectra of azo-benzoic acids, for instance, are measured in pure organic solvents and mixed solvent systems to characterize the species present in solution . The spectral data of these compounds often indicate the presence of tautomerism, such as amide-iminol tautomerism .

Aplicaciones Científicas De Investigación

Structural Analysis and Molecular Interactions

4-Aminobenzohydrazide derivatives have been extensively studied for their structural characteristics and molecular interactions. For instance, the crystalline structure of derivatives such as di-2-pyridyl ketone p-aminobenzoylhydrazone hydrate has been analyzed, revealing how these compounds form interlocked molecular units through a network of hydrogen bonds (Bakir & Green, 2002). Such structural insights are crucial for understanding the reactivity and potential applications of these compounds in materials science and drug design.

Catalytic and Biological Activities

Research has also delved into the catalytic and biological activities of 4-Aminobenzohydrazide derivatives. A study synthesizing new Schiff base ligands from 4-aminobenzohydrazide derivatives demonstrated their potential in catalytic applications, DNA binding, and antibacterial activities. These findings suggest the versatility of these compounds in both chemical transformations and as potential therapeutic agents (El‐Gammal et al., 2021).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of 4-Aminobenzohydrazide derivatives have been explored, indicating their potential in addressing drug-resistant pathogens. For example, synthesis and characterization of compounds like (E)-4-amino-N'-(1-phenylethylidene)benzohydrazide have revealed significant antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Senthilkumar et al., 2020).

Corrosion Inhibition

Some studies have investigated the use of 4-Aminobenzohydrazide derivatives as corrosion inhibitors, demonstrating their efficacy in protecting metals against corrosion in acidic environments. This application is vital for extending the life of metal components in industrial systems (Bentiss et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

4-(aminomethyl)benzohydrazide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c9-5-6-1-3-7(4-2-6)8(12)11-10;/h1-4H,5,9-10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJYPBBMZMTFOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=O)NN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)benzohydrazide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2545452.png)

![3-{[2-(4-Fluorophenyl)pyrrolidin-1-yl]carbonyl}-5-isopropylisoxazole](/img/structure/B2545455.png)

![2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2545458.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2545460.png)

![(1R,8S,9S,10S)-10-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2545461.png)

![2-(ethylthio)-7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545464.png)

![N-[3-(morpholin-4-yl)propyl]-2-nitroaniline](/img/structure/B2545466.png)

![1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one](/img/structure/B2545468.png)

![3-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2545469.png)

![4-[(Naphthalen-2-yloxy)methyl]benzohydrazide](/img/structure/B2545473.png)